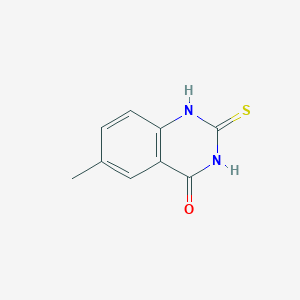

6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Descripción general

Descripción

6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure with a thioxo group at the 2-position and a methyl group at the 6-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Reflux conditions

The general reaction scheme can be represented as follows:

- 2-aminobenzamide + carbon disulfide → intermediate

- Intermediate + methylating agent → this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Alkylation and S-Functionalization

The thioxo group undergoes alkylation to form thioether derivatives, a critical step for modifying bioactivity or enabling further functionalization.

Reaction Example :

6-Methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one reacts with methyl iodide in dry acetone containing K₂CO₃ under reflux to yield 3-amino-2-(methylthio)quinazolin-4(3H)-one .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methyl iodide, K₂CO₃, reflux | 3-Amino-2-(methylthio)quinazolin-4(3H)-one | 75% |

Alkylation with benzyl bromide in dioxane/NaH selectively produces S-benzylated derivatives .

Cross-Coupling Reactions

The thioxo group participates in copper-mediated palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups.

Protocol :

-

Substrates : (Het)arylstannanes or (het)arylboronic acids

-

Catalysts : Pd(PPh₃)₄ with CuBr·Me₂S or CuMeSal

| Substrate | Promoter | Product | Yield | Reference |

|---|---|---|---|---|

| Arylstannanes | CuBr·Me₂S | 2-Arylquinazolin-4(3H)-ones | 65–85% | |

| Arylboronic acids | CuMeSal | 2-Arylbenzothieno[3,2-d]pyrimidin-4(3H)-ones | 70–90% |

This method enables the synthesis of N(3)-unsubstituted derivatives, expanding access to bioactive analogs .

Oxidation and Conversion to Quinazoline-2,4-diones

Treatment with sodamide (NaNH₂) in anhydrous THF converts the thioxo group to a carbonyl, yielding quinazoline-2,4(1H,3H)-diones .

Example :

this compound → 6-Methyl-3-phenylquinazoline-2,4(1H,3H)-dione

| Reagent | Conditions | Yield | Crystallographic Data | Reference |

|---|---|---|---|---|

| NaNH₂ | THF, rt, 6 hours | 82% | Triclinic P-1, a = 7.8495 Å, Z = 4, R = 0.059 |

This transformation is pivotal for generating analogs with enhanced pharmacokinetic properties .

Hydrazinolysis and Cyclization

The thioxo group reacts with hydrazine to form hydrazine intermediates, which cyclize into tricyclic derivatives.

Reaction Pathway :

-

Hydrazine in refluxing ethanol → Hydrazine intermediate

-

Cyclocondensation with CS₂/pyridine → 1,2,4-Triazoloquinazolinone

| Step | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazinolysis | Ethanol, reflux | Hydrazine intermediate | 90% | |

| Cyclocondensation | CS₂, pyridine, 60°C, 4 hours | 1,2,4-Triazoloquinazolinone | 78% |

Biological Activity Implications

Modifications to the thioxo group significantly impact bioactivity:

-

Methylation : Converting C=S to C-SMe abolishes Polo-like kinase 1 (PLK1) inhibitory activity .

-

Oxidation : Dione derivatives exhibit altered binding affinities for carbonic anhydrase isoforms .

| Modification | Biological Effect | Reference |

|---|---|---|

| S-Alkylation | Loss of PLK1 inhibition | |

| Conversion to dione | Enhanced interaction with carbonic anhydrase IX/XII |

Comparative Reactivity with Analogues

Structural analogs exhibit distinct reactivities due to substituent effects:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 2-Thioxoquinazolin-4(3H)-one | No methyl group at position 6 | Higher electrophilicity at C2 |

| 6-Bromo-3-methyl-2-thioxoquinazolin-4(1H)-one | Bromine at position 6 | Increased lipophilicity and cross-coupling yields |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one serves as a scaffold for developing novel anticancer agents. Its derivatives have shown significant biological activities against various cancer cell lines, including HeLa and L363 cells. For instance, structure-activity relationship (SAR) studies have identified modifications that enhance its potency against Polo-like kinase 1 (Plk1), a target implicated in cancer cell proliferation .

Table 1: Anticancer Activity of Derivatives

| Compound Name | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Plk1 | 4.4 | Effective in inducing mitotic block |

| Compound B | Plk1 | 10.0 | Modified for increased cell permeability |

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Studies have reported that derivatives of this compound exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antibiotics .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture. Research has indicated that derivatives can act as effective pesticides or fungicides due to their ability to inhibit specific biological pathways in pests and pathogens .

Table 2: Agricultural Efficacy of Derivatives

| Compound Name | Application Type | Efficacy (%) | Target Organism |

|---|---|---|---|

| Compound C | Fungicide | 85 | Fungal pathogen X |

| Compound D | Insecticide | 75 | Insect species Y |

Case Study 1: Development of Anticancer Agents

A study focused on synthesizing a series of derivatives based on the quinazolinone scaffold. The results demonstrated that certain substitutions at the 3-position significantly enhanced anticancer activity against Plk1, leading to the identification of promising leads for further development .

Case Study 2: Antimicrobial Screening

In another investigation, a library of derivatives was screened for antimicrobial activity against common pathogens. The results indicated that several compounds exhibited potent activity, suggesting their potential as new therapeutic agents in combating resistant strains of bacteria .

Mecanismo De Acción

The mechanism of action of 6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. The pathways involved can include:

Enzyme inhibition: Binding to the active site of enzymes, preventing their normal function.

DNA interaction: Intercalating into DNA strands, disrupting replication and transcription processes.

Comparación Con Compuestos Similares

Similar Compounds

2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the methyl group at the 6-position.

6-methyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Contains an oxo group instead of a thioxo group.

Uniqueness

6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the thioxo group and the methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent compared to its analogs.

Actividad Biológica

6-Methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is part of the quinazolinone family, which has garnered attention for its diverse biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. This compound's structure allows for various substitutions that can significantly influence its pharmacological profile.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with isothiocyanates or thioamides. The resulting compound features a thioxo group at position 2 and a methyl group at position 6, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

- MCF-7 and HCT-116 Cell Lines : Compounds derived from this scaffold were evaluated for their cytotoxic potential. Results indicated that certain derivatives displayed IC50 values as low as 24.99 μM against HCT-116 cells after 72 hours of exposure, suggesting potent anticancer activity .

The anticancer effects are attributed to the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptosis pathways. This is evidenced by the upregulation of initiator caspases (caspase-8 and -9) and executioner caspase-3, alongside cell cycle arrest in different phases depending on the specific derivative tested .

Antioxidant Activity

This compound derivatives have also been assessed for their antioxidant properties. The introduction of various substituents has been shown to enhance radical scavenging activities significantly. For instance:

| Compound | Antioxidant Activity (IC50 µM) |

|---|---|

| 3a | 294.32 ± 8.41 |

| 3f | 383.5 ± 8.99 |

These compounds demonstrated improved antiradical efficiency compared to standard antioxidants like quercetin .

Enzyme Inhibition

Furthermore, these compounds have been investigated for their ability to inhibit key enzymes involved in metabolic disorders:

- α-Amylase and α-Glucosidase Inhibition : Certain derivatives showed promising inhibitory activity against these enzymes, indicating potential applications in managing diabetes .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various biological assays:

- Cytotoxicity Assessment : A study evaluated multiple derivatives against LoVo and HCT-116 cell lines, revealing that modifications at the 3-position significantly affected cytotoxic potency. The most active compounds exhibited IC50 values indicating strong anticancer properties .

- Apoptotic Pathway Activation : Research indicated that treatment with certain derivatives led to significant changes in apoptosis-related protein expression, confirming their role in inducing cancer cell death through apoptosis .

Propiedades

IUPAC Name |

6-methyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJOIVAFYDFKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509352 | |

| Record name | 6-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49681-94-9 | |

| Record name | 6-Methyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.